molecular formula C16H13N3O5 B2915923 2-oxo-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromene-3-carboxamide CAS No. 921586-13-2

2-oxo-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromene-3-carboxamide

Cat. No.: B2915923
CAS No.: 921586-13-2
M. Wt: 327.296
InChI Key: QCYJNXQXSKWNHP-UHFFFAOYSA-N
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Description

2-oxo-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromene-3-carboxamide is a complex organic compound that features a chromene core, an oxadiazole ring, and an oxolan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromene-3-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction involving salicylaldehyde and an appropriate β-keto ester under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring is formed by cyclization of a hydrazide derivative with an appropriate carboxylic acid or ester in the presence of a dehydrating agent such as phosphorus oxychloride.

    Attachment of the Oxolan Group: The oxolan group is introduced via nucleophilic substitution reactions, often using oxirane derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-oxo-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the oxadiazole or chromene rings, using reagents like halogens or organometallic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated derivatives or organometallic complexes.

Scientific Research Applications

2-oxo-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromene-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound’s chromene and oxadiazole rings make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-oxo-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes such as kinases or proteases, inhibiting their activity.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-[2-[2-[5-(2-Hydroxypropyl)oxolan-2-yl]propanoyloxy]propyl]oxolan-2-yl]propanoic acid
  • N-fructosyl pyroglutamate

Uniqueness

2-oxo-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromene-3-carboxamide is unique due to its combination of a chromene core and an oxadiazole ring, which imparts distinct electronic and steric properties. This makes it particularly versatile for various applications in medicinal chemistry and materials science.

Biological Activity

The compound 2-oxo-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-2H-chromene-3-carboxamide is a member of the chromene family, which has garnered attention due to its diverse biological activities. Chromenes are known for their potential in medicinal chemistry, particularly in the development of anticancer agents, antimicrobial compounds, and other therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this specific compound, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Overview

The structural formula of this compound can be represented as follows:

C13H11N3O4\text{C}_{13}\text{H}_{11}\text{N}_3\text{O}_4

This compound features a chromene backbone fused with an oxadiazole moiety and an oxolane substituent, which contributes to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of the Oxadiazole Ring : This can be achieved by cyclization reactions involving appropriate hydrazides and carboxylic acids under acidic or basic conditions.
  • Chromene Core Construction : The chromene structure is formed through condensation reactions between phenolic compounds and α,β-unsaturated carbonyls.
  • Final Amide Formation : The final step involves coupling the oxadiazole derivative with the chromene component to form the amide bond.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2H-chromenes and their derivatives. The compound has shown promising activity against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)0.65Induction of apoptosis via p53 activation
U937 (Leukemia)1.5Cell cycle arrest at G0-G1 phase
PANC-1 (Pancreatic)2.41Inhibition of proliferation

In vitro studies revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of bacterial strains. Preliminary tests indicate effective inhibition against both Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL
Pseudomonas aeruginosa25 µg/mL

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound activates apoptotic pathways in cancer cells by increasing p53 levels and promoting caspase activation.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, particularly G0-G1, preventing further cell division.
  • Antimicrobial Action : The mechanism involves disrupting bacterial cell wall synthesis and function through interaction with specific molecular targets.

Study on Anticancer Activity

A study published in MDPI demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against leukemia cell lines with IC50 values lower than that of established chemotherapeutics like doxorubicin . The study utilized flow cytometry to confirm apoptosis induction and highlighted structural modifications that enhanced biological potency.

Study on Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria. Results indicated that modifications in the oxadiazole ring improved activity against antibiotic-resistant strains, suggesting potential for therapeutic application in treating infections caused by resistant pathogens.

Properties

IUPAC Name

2-oxo-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5/c20-13(10-8-9-4-1-2-5-11(9)23-15(10)21)17-16-19-18-14(24-16)12-6-3-7-22-12/h1-2,4-5,8,12H,3,6-7H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYJNXQXSKWNHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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